Diallyl tetrasulfide (CAS 2444-49-7) is a highly reactive, lipid-soluble organosulfur compound characterized by a linear tetrasulfane core flanked by two allyl groups. As a higher-order polysulfide naturally derived from the thermal degradation of allicin, it serves as a potent, fast-acting hydrogen sulfide (H2S) donor and a primary source of bioavailable sulfane sulfur [1]. In procurement and assay design, diallyl tetrasulfide is prioritized over lower-order sulfides due to its superior sulfur-donating stoichiometry, specific reactivity with cellular thiols, and its critical role as a stable analytical marker for thermally processed organosulfur mixtures [2].
Substituting diallyl tetrasulfide with more common analogs like diallyl disulfide (DADS), diallyl trisulfide (DATS), or crude garlic oil severely compromises quantitative reproducibility and functional efficacy. DADS is a notoriously slow H2S donor and lacks the central sulfane sulfur atoms required for protein S-sulfhydration, rendering it functionally inert in specific signaling assays [1]. While DATS is a faster donor, it only yields one equivalent of H2S per molecule, whereas the tetrasulfide yields two, fundamentally altering dose-response kinetics [2]. Furthermore, relying on crude allicin or garlic extracts introduces extreme batch-to-batch variability, as these mixtures thermally degrade into unpredictable ratios of di-, tri-, and tetrasulfides during standard processing and GC/MS analysis [3].
The length of the polysulfide chain directly dictates the stoichiometric yield of H2S in the presence of cellular thiols like glutathione or cysteine. Tetrasulfides possess two central sulfur atoms, enabling them to generate 2 equivalents of H2S per molecule upon thiol reduction. In contrast, trisulfides (like DATS) possess only one central sulfur and generate a maximum of 1 equivalent of H2S [1]. This doubling of release capacity results in significantly higher peak H2S concentrations in standardized assays, making the tetrasulfide a far more potent and efficient donor for gasotransmitter research.
| Evidence Dimension | H2S equivalents released per molecule |
| Target Compound Data | Diallyl Tetrasulfide: 2 equivalents of H2S |
| Comparator Or Baseline | Diallyl Trisulfide (DATS): 1 equivalent of H2S |
| Quantified Difference | 100% higher stoichiometric H2S yield |
| Conditions | Thiol-mediated reduction (e.g., excess cysteine or glutathione) in aqueous buffer |
Procuring the tetrasulfide halves the required molar dosing in H2S-donor applications and provides a more concentrated burst of H2S for cell-based assays.
Sulfane sulfur is critical for post-translational protein modification, specifically S-sulfhydration. In direct comparative assays using HPE-IAM (a sulfane sulfur trapping agent) to model tetrasulfide bridges in proteins like apo-GIF/MT-3, diallyl tetrasulfide demonstrated stoichiometric transfer of sulfane sulfur. Conversely, diallyl disulfide (DADS) showed minimal to no sulfane sulfur transfer under identical conditions, as it lacks the internal sulfur atoms required for this specific reactivity [1].
| Evidence Dimension | Sulfane sulfur trapping/transfer efficacy |
| Target Compound Data | Diallyl Tetrasulfide: Stoichiometric sulfane sulfur transfer detected |
| Comparator Or Baseline | Diallyl Disulfide (DADS): Minimal/no sulfane sulfur transfer |
| Quantified Difference | Qualitative shift from inactive to fully active sulfane sulfur donor |
| Conditions | Incubation with HPE-IAM (5 mM) and TCEP at 60°C for 36 h |
Researchers studying protein S-sulfhydration must procure the tetrasulfide (or trisulfide), as disulfides are functionally inert for sulfane sulfur delivery.
In the analysis of organosulfur compounds, primary precursors like allicin are highly unstable and rapidly decompose at temperatures above 80°C. During thermal processing or gas chromatography (GC) analysis, allicin converts into stable polysulfides, prominently including diallyl tetrasulfide. Using pure diallyl tetrasulfide as an analytical reference standard allows for accurate quantification of these degradation products, whereas attempting to use allicin results in severe signal loss and unpredictable multi-peak chromatograms [1].
| Evidence Dimension | Thermal stability during GC/MS analysis |
| Target Compound Data | Diallyl Tetrasulfide: Stable, quantifiable GC peak |
| Comparator Or Baseline | Allicin: Rapid thermal degradation (>80°C) into mixed polysulfides |
| Quantified Difference | Enables reliable GC/MS quantification where allicin fails |
| Conditions | Closed model heating (80-200°C) and standard GC/MS injector temperatures (220°C) |
Procuring pure diallyl tetrasulfide is mandatory for standardizing analytical curves and ensuring reproducibility in metabolomics and quality control of processed Allium extracts.
Due to its ability to release 2 equivalents of H2S per molecule upon reaction with cellular thiols, diallyl tetrasulfide is the optimal choice for formulating high-capacity, fast-acting H2S donors. It is prioritized over diallyl disulfide and trisulfide in cardiovascular and neuroprotective models where rapid, high-concentration H2S bursts are required to mitigate ischemia-reperfusion injury or oxidative stress[1].
Because it acts as a highly efficient sulfane sulfur donor, diallyl tetrasulfide is essential for in vitro assays investigating post-translational protein S-sulfhydration. It is specifically procured to study the binding mechanisms of metallothioneins (e.g., MT-3) and other sulfur-reactive proteins, replacing inactive disulfides that cannot facilitate these modifications [2].
In food chemistry, metabolomics, and quality control of botanical supplements, diallyl tetrasulfide serves as an indispensable analytical standard. Its stability under standard GC/MS injector temperatures makes it a reliable marker for quantifying the thermal degradation of allicin in boiled, aged, or distilled garlic products, ensuring batch-to-batch reproducibility[3].
Irritant